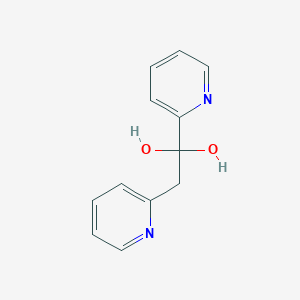
1,2-di-(2-Pyridyl)ethanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-di-(2-Pyridyl)ethanediol is an organic compound with the molecular formula C12H12N2O2 It is characterized by the presence of two pyridine rings attached to a central ethanediol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-di-(2-Pyridyl)ethanediol can be synthesized through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with 2-pyridinemethanol at elevated temperatures (around 140°C) without the use of a catalyst or solvent . The resulting product is then treated with ethyl acetate to produce 1,2-di-(2-pyridyl)ethane-1,2-dione, which can be further converted to this compound by dissolving it in an excess of methanol .
Industrial Production Methods
In industrial settings, this compound can be produced by the oxidation of 2-vinylpyridine using an aqueous solution of potassium permanganate in a water/acetone mixture. The reaction mixture is then neutralized with sulfuric acid in the presence of isopropyl alcohol to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1,2-di-(2-Pyridyl)ethanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or nitric acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include 1,2-di-(2-pyridyl)ethane-1,2-dione and other derivatives depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,2-di-(2-Pyridyl)ethanediol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2-di-(2-Pyridyl)ethanediol involves its ability to act as an antioxidant. The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues . The molecular targets and pathways involved in this process include the scavenging of reactive oxygen species and the stabilization of free radicals.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-di-(4-Pyridyl)ethanediol
- 1,2-di-(2-Pyridyl)ethane-1,2-dione
- 1,2-di-(2-Pyridyl)ethane-1,2-diol
Uniqueness
1,2-di-(2-Pyridyl)ethanediol is unique due to its specific structure, which includes two pyridine rings attached to an ethanediol moiety. This structure imparts distinct chemical properties, such as its antioxidant activity and ability to form stable complexes with metal ions .
Propiedades
Fórmula molecular |
C12H12N2O2 |
|---|---|
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
1,2-dipyridin-2-ylethane-1,1-diol |
InChI |
InChI=1S/C12H12N2O2/c15-12(16,11-6-2-4-8-14-11)9-10-5-1-3-7-13-10/h1-8,15-16H,9H2 |
Clave InChI |
RMXWQJRZKQQINZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CC(C2=CC=CC=N2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-4-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B13829010.png)
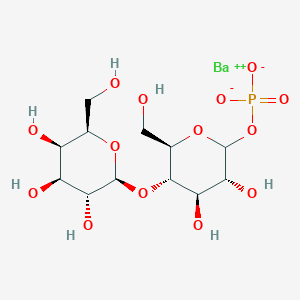
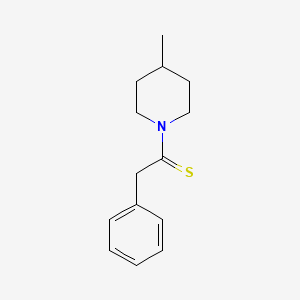
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)methacrylaldehyde](/img/structure/B13829031.png)
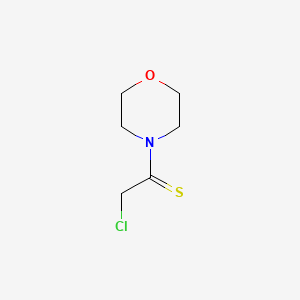
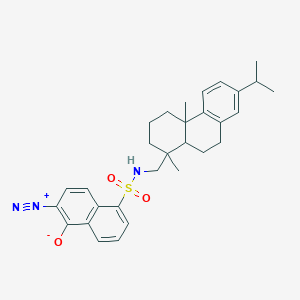
![Benzenesulfonamide,4-chloro-N-(2,5-difluorophenyl)-N-[(1R)-1-phenylethyl]-](/img/structure/B13829051.png)
![2,2'-(Octahydro-4,7-methano-1H-indenediyl)bis[6-tert-butyl-p-cresol]](/img/structure/B13829064.png)
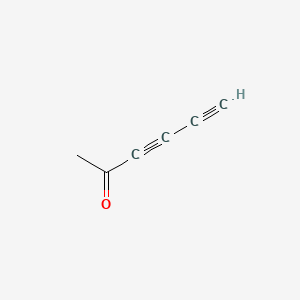
![Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate](/img/structure/B13829083.png)
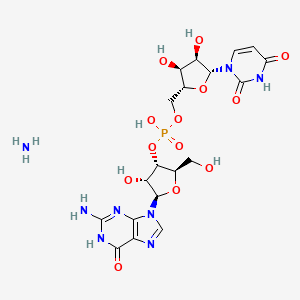
![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,3S,4S,5S)-5-amino-4-hydroxy-3,5-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B13829097.png)
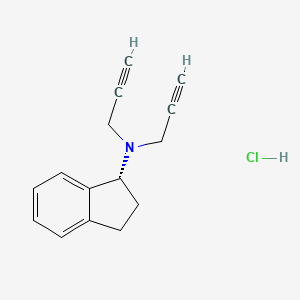
![4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[4-(acetyloxy)phenyl]-5-methoxy-](/img/structure/B13829102.png)
